3-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Research has highlighted the use of pyridine-2,3-dicarboxylic acid in the preparation of metal-organic frameworks (MOFs). MOFs are notable for their tunable properties and functions and are applied in areas like molecular recognition, adsorption and separation processes, catalysis, ion exchange, and molecular magnetism (Tabatabaee et al., 2011).
Synthesis of Trifluoromethyl-Substituted Pyridine
A study discusses the preparation of various pyridinecarboxylic acids, including those bearing trifluoromethyl substituents. This synthesis is crucial for creating diverse chemical structures used in pharmaceuticals, agrochemicals, and materials science (Cottet et al., 2003).
Extraction Techniques in Industry
The extraction of pyridine-3-carboxylic acid using different techniques, such as 1-dioctylphosphoryloctane (TOPO) with various diluents, is a key area of research. This work is particularly relevant to the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Open-Framework Polar Compounds
Research has been conducted on open-framework polar compounds constructed from Anderson-type polyoxo anions and rare-earth cations, involving pyridine-3-carboxylic acid. These compounds are significant in the field of materials science for their unique structural and magnetic properties (An et al., 2005).
Chemical Reactivity and Functionalization
The reactivity and subsequent functionalization of trifluoromethyl-substituted pyridines, including pyridinecarboxylic acids, have been studied. This research is pertinent to developing new chemical entities for various applications, including medicinal chemistry (Schlosser & Marull, 2003).
Applications in Medicinal Chemistry
The synthesis and characterization of complexes and compounds, such as those involving pyridinecarboxylic acid derivatives, play a significant role in medicinal chemistry. These compounds are often intermediates in the production of pharmaceuticals (Datta & Kumar, 2014).
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme, receptor, or ion channel, which plays a key role in a biochemical pathway related to a particular disease or condition. The drug binds to the target and modulates its activity, leading to therapeutic effects .
Mode of Action
The mode of action refers to how the drug interacts with its target. This could involve inhibiting an enzyme, activating a receptor, or blocking an ion channel, among other mechanisms .
Biochemical Pathways
Drugs can affect various biochemical pathways in the body. For example, a drug might inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of a certain metabolite .
Pharmacokinetics
This refers to what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly affect the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The result of the drug’s action can be observed at the molecular, cellular, and physiological levels. This might include changes in cell signaling, gene expression, or physiological responses .
Action Environment
The action of a drug can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the drug’s stability, efficacy, and potential side effects .
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-14-5-2-1-3-11-7(5)8(12)13/h1-3,6H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSQUJUXRVJKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250216-31-9 | |
Record name | 3-(2,2-difluoroethoxy)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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